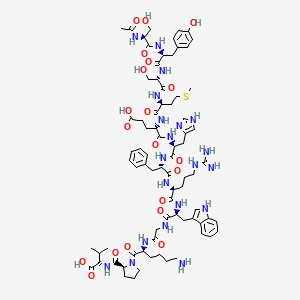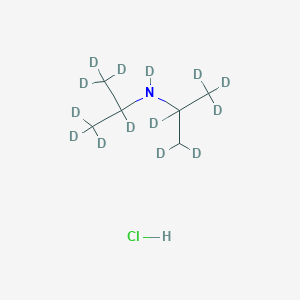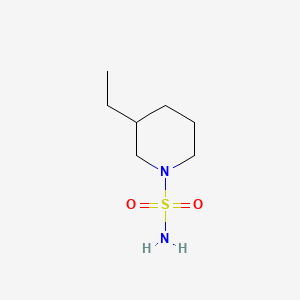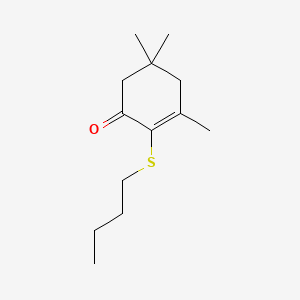
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one is an organic compound with a unique structure that includes a butylthio group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one typically involves the reaction of a suitable cyclohexenone derivative with a butylthiol reagent. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating its nucleophilic attack on the cyclohexenone. Common solvents for this reaction include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings. The purification of the final product typically involves distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The butylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The cyclohexenone ring can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
- 2-(ethylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
- 2-(propylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
Uniqueness
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one is unique due to its specific butylthio group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The length and branching of the butyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H22OS |
|---|---|
Molecular Weight |
226.38 g/mol |
IUPAC Name |
2-butylsulfanyl-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22OS/c1-5-6-7-15-12-10(2)8-13(3,4)9-11(12)14/h5-9H2,1-4H3 |
InChI Key |
BWUYGDAIMHMRHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(CC(CC1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


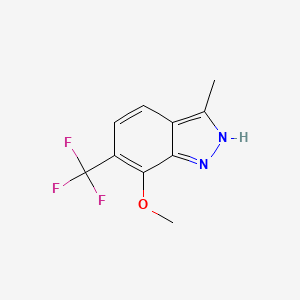
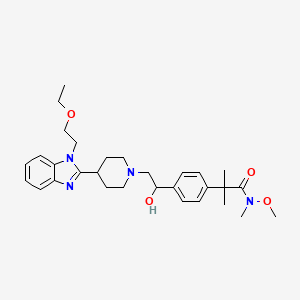
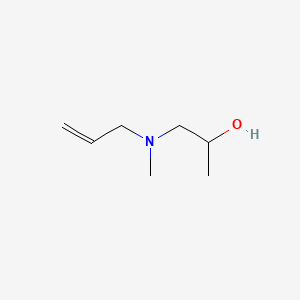
![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)
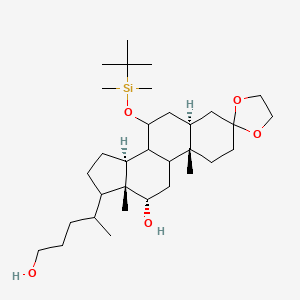
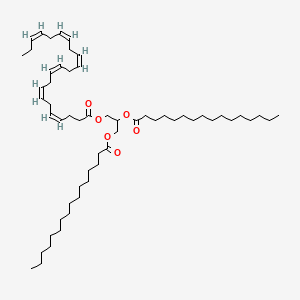

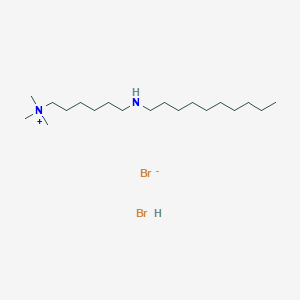
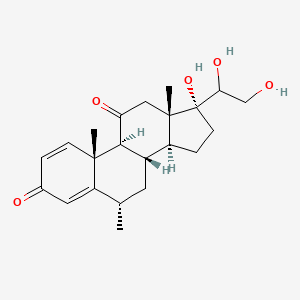
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

